molecular formula C6H10Cl2S B14517756 1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane CAS No. 62613-96-1

1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane

Katalognummer: B14517756
CAS-Nummer: 62613-96-1
Molekulargewicht: 185.11 g/mol
InChI-Schlüssel: IQEBWBILNYCBDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane is an organic compound characterized by the presence of a dichloroethenyl group attached to a sulfanyl group, which is further connected to a methylpropane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane typically involves the reaction of 2,2-dichloroethene with a thiol compound, such as 2-methylpropanethiol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the dichloroethenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfanyl group may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    1-[(2,2-Dichloroethenyl)sulfanyl]butane: Similar structure but with a butane backbone.

    S-(1,2-dichlorovinyl)-L-cysteine: Contains a similar dichloroethenyl group attached to an amino acid.

Uniqueness: 1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane is unique due to its specific combination of a dichloroethenyl group with a sulfanyl group and a methylpropane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62613-96-1

Molekularformel

C6H10Cl2S

Molekulargewicht

185.11 g/mol

IUPAC-Name

1-(2,2-dichloroethenylsulfanyl)-2-methylpropane

InChI

InChI=1S/C6H10Cl2S/c1-5(2)3-9-4-6(7)8/h4-5H,3H2,1-2H3

InChI-Schlüssel

IQEBWBILNYCBDP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CSC=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.